3-Chloro-5-fluoropyridine-2-sulfonyl chloride
Overview
Description
3-Chloro-5-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.04 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoropyridine-2-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-5-fluoropyridine with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced technologies and equipment to achieve high production rates .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium and copper are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Chloro-5-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoropyridine-2-sulfonyl chloride involves its ability to react with various biological targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This property makes the compound valuable in the development of enzyme inhibitors and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
3-Bromo-5-fluoropyridine-2-sulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
3-Chloro-5-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonyl chloride group. This combination of functional groups imparts distinct chemical properties, making it highly versatile in various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-5-fluoropyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(8)2-9-5(4)12(7,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTMGYHWIPOAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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